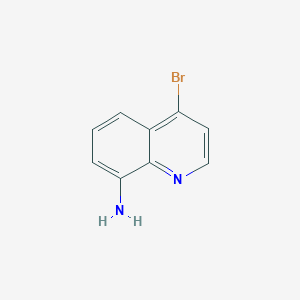![molecular formula C9H8N2O B1375855 Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one CAS No. 1416438-78-2](/img/structure/B1375855.png)
Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one
Overview
Description
Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a pyrrolo[2,3-B]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty .
Preparation Methods
The synthesis of Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, including the Simmons-Smith reaction or the use of diazo compounds.
Pyrrolo[2,3-B]pyridine Formation: The pyrrolo[2,3-B]pyridine moiety is synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Chemical Biology: It is used as a probe in chemical biology studies to understand its interactions with biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one can be compared with other spirocyclic compounds, such as:
Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
Spiro[cyclopropane-1,3’-[3H]pyrrolo[2,3-B]pyridin]-2’(1’H)-one: This compound has a similar core structure but may have different substituents or functional groups.
The uniqueness of Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one lies in its specific structural arrangement and the resulting biological activities, which may differ from those of its analogs.
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-9(3-4-9)6-2-1-5-10-7(6)11-8/h1-2,5H,3-4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWLYOQKWHTGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(NC2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


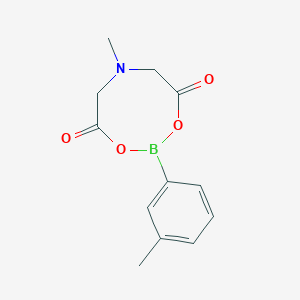
![tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1375775.png)
![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)

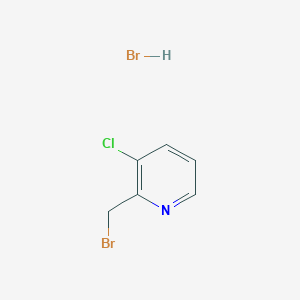
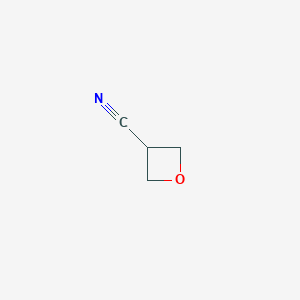
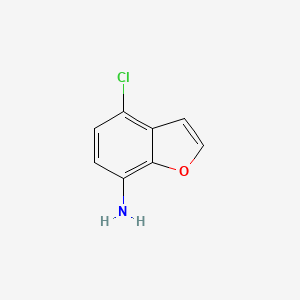
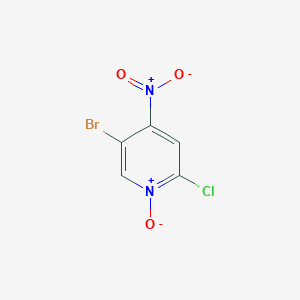
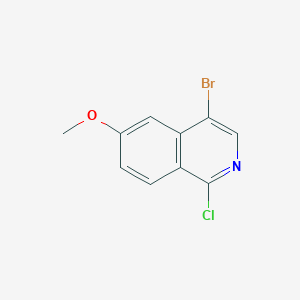
![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)

